molecular formula C9H10FNO3 B13655899 2-Fluoro-3,4-dimethoxybenzamide

2-Fluoro-3,4-dimethoxybenzamide

Cat. No.: B13655899
M. Wt: 199.18 g/mol
InChI Key: MDLVUCMJJKTIAK-UHFFFAOYSA-N
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Description

Product Overview 2-Fluoro-3,4-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 and an average molecular weight of 199.18 . This fluorinated benzamide is characterized by its methoxy and amide functional groups, and it is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. Research Applications and Value Fluorinated benzamide derivatives are of significant interest in medicinal chemistry and radiopharmaceutical research . The structural motif of a substituted benzamide is a key feature in a class of compounds known to act as neuroleptics, which are studied for their interaction with neurological targets . Specifically, compounds within this class have been developed and investigated as ligands for dopamine receptors, such as the D2 receptor, in the brain . The introduction of a fluorine atom into these molecules is a common strategy to modulate their electronic properties, lipophilicity, and metabolic stability, which can enhance their pharmacokinetic and pharmacodynamic profiles in preclinical research . Furthermore, the fluorine-18 isotope (18F) of fluorine is a crucial radionuclide used in Positron Emission Tomography (PET) for non-invasive imaging . As such, structural analogs of this compound serve as valuable precursors or intermediates in the radiosynthesis of PET tracers aimed at visualizing and studying the dopaminergic system and related neurological disorders . Handling and Storage To maintain the stability and integrity of the product, it is recommended to store this compound in a cool, dry place. Specific shipping conditions may involve cold-chain transportation . Researchers should refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and precautionary information.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-3,4-dimethoxybenzamide

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

MDLVUCMJJKTIAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4-dimethoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3,4-dimethoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 2-fluoro-3,4-dimethoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3,4-dimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong interactions, such as hydrogen bonds or van der Waals forces. The methoxy groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares 2-fluoro-3,4-dimethoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

3,4-Difluorobenzamide (CAS N/A)
  • Molecular Formula: C₇H₅F₂NO
  • Molecular Weight : 157.12 g/mol
  • Substituents : Fluorine atoms at 3- and 4-positions.
  • Properties : Lower molecular weight and higher electronegativity due to dual fluorine substitution. Used in crystallographic studies (PDB entry 2HO) to analyze protein-ligand interactions .
  • Key Difference : Replaces methoxy groups with fluorine, reducing steric bulk but increasing polarity.
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide (CAS 363162-31-6)
  • Molecular Formula: C₁₅H₁₄FNO₃
  • Molecular Weight : 275.28 g/mol
  • Substituents : 4-Fluoro on the benzamide ring and 3,4-dimethoxy on the attached phenyl group.
  • Key Difference : Fluorine at the 4-position (vs. 2-position in the target compound) alters electronic distribution and binding affinity.
N-Cyclohexyl-3,4-dimethoxybenzamide (CID 736959)
  • Molecular Formula: C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • Substituents : 3,4-Dimethoxy groups and a cyclohexylamine moiety.
  • Applications : Studied for collision cross-section properties in mass spectrometry, highlighting the impact of bulky substituents on molecular conformation .

Physicochemical Properties

The table below summarizes key properties of this compound and its analogs:

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Applications
This compound* 199.18 2-F, 3,4-OCH₃ N/A N/A Synthetic intermediate
3,4-Difluorobenzamide 157.12 3,4-F N/A N/A Protein-ligand studies
N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide 275.28 4-F, 3,4-OCH₃ (phenyl) N/A N/A Pharmacological research
N-Cyclohexyl-3,4-dimethoxybenzamide 263.33 3,4-OCH₃, cyclohexyl N/A N/A Collision dynamics

*Inferred data based on structural analogs.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-Fluoro-3,4-dimethoxybenzamide?

  • Methodology : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for introducing fluorine and methoxy groups .
  • Reaction time : Monitor via TLC or HPLC to avoid over-reaction, which may lead to demethylation or hydrolysis byproducts .
    • Validation : Use LC-MS or 19F NMR^{19}\text{F NMR} to confirm product purity and structural integrity.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify methoxy (-OCH3_3) and fluorine substituents. 19F NMR^{19}\text{F NMR} is critical for confirming fluorine position and electronic environment .
  • FTIR : Peaks near 1650–1680 cm1^{-1} indicate the presence of the benzamide carbonyl group .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of methoxy groups or hydrolysis of the amide bond. Desiccate to avoid moisture absorption, which may degrade crystallinity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic reactions?

  • Mechanistic insight :

  • The ortho-fluorine exerts a strong electron-withdrawing effect, activating the benzamide carbonyl toward nucleophilic attack (e.g., in enzyme inhibition studies).
  • Methoxy groups at 3- and 4-positions donate electron density via resonance, stabilizing intermediates in catalytic cycles.
    • Experimental design : Perform Hammett analysis or DFT calculations to quantify substituent effects on reaction kinetics .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Approach :

  • Assay standardization : Compare IC50_{50} values under consistent pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Target validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinases or GPCRs) .
    • Case study : If activity varies between cell-free and cell-based assays, evaluate membrane permeability via logP measurements or PAMPA assays .

Q. What strategies mitigate demethylation or metabolic degradation of this compound in in vivo studies?

  • Solutions :

  • Structural analogs : Replace methoxy groups with bioisosteres (e.g., ethoxy or trifluoromethoxy) to resist enzymatic cleavage .
  • Prodrug design : Mask the amide group as a carbamate or ester to enhance metabolic stability .
    • Validation : Use LC-MS/MS to track metabolite formation in liver microsome assays .

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